molecular formula C16H20 B042965 2,6-Diisopropylnaphthalene CAS No. 24157-81-1

2,6-Diisopropylnaphthalene

Cat. No. B042965
Key on ui cas rn: 24157-81-1
M. Wt: 212.33 g/mol
InChI Key: GWLLTEXUIOFAFE-UHFFFAOYSA-N
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Patent
US05003122

Procedure details

Substantially pure 2,6-diisopropylnaphthalene can be recovered from the diisopropylnaphthalene products in a multi-stage separation scheme. In one embodiment, the diisopropylnaphthalene product is first fractionally distilled to obtain a low boiling fraction which contains unreacted naphthalene and monoisopropylnaphthalene, a middle fraction containing the diisopropylnaphthalenes, and a high boiling fraction containing triisopropylnaphthalene and tetraisopropylnaphthalenes. 2,6-diisopropylnaphthalene is obtained from the middle fraction by cooling the liquid to a temperature between 0° C. and -20° C. to fractionally crystallize the 2,6-isomer from the other diisopropylnaphthalenes. The mother liquor from the crystallization can be subjected to a second crystallization step, or it can then be combined with the low boiling and high boiling fractions, and subjected to transalkylation before recycle to the alkylation reactor, along with fresh naphthalene.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
diisopropylnaphthalenes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
triisopropylnaphthalene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
tetraisopropylnaphthalenes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]1[C:10]2C(=CC=CC=2)C=C[CH:2]=1.C(C1C2C(=CC=CC=2)C=CC=1)(C)C.[CH:24]([C:27]1[C:28](C(C)C)=[C:29](C(C)C)[C:30]2[C:35]([CH:36]=1)=[CH:34][CH:33]=[CH:32][CH:31]=2)([CH3:26])[CH3:25]>>[CH:24]([C:27]1[CH:28]=[CH:29][C:30]2[C:35](=[CH:34][CH:33]=[C:32]([CH:1]([CH3:10])[CH3:2])[CH:31]=2)[CH:36]=1)([CH3:25])[CH3:26]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC2=CC=CC=C12
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)C1=CC=CC2=CC=CC=C12
Step Three
Name
diisopropylnaphthalenes
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
triisopropylnaphthalene
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)C=1C(=C(C2=CC=CC=C2C1)C(C)C)C(C)C
Name
tetraisopropylnaphthalenes
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Substantially pure 2,6-diisopropylnaphthalene can be recovered from the diisopropylnaphthalene products in a multi-stage separation scheme
DISTILLATION
Type
DISTILLATION
Details
In one embodiment, the diisopropylnaphthalene product is first fractionally distilled
CUSTOM
Type
CUSTOM
Details
to obtain a low boiling fraction which

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)C1=CC2=CC=C(C=C2C=C1)C(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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